molecular formula C15H10BrNO3 B2458408 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 137107-28-9

2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2458408
CAS No.: 137107-28-9
M. Wt: 332.153
InChI Key: ZRUOEWAGSGDWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Future Directions

Isoindole-1,3-diones represent an important class of biological and pharmaceutical compounds, and there is ongoing research into their synthesis and potential applications . Future research could focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential use in chemical production and clinical medicine .

Preparation Methods

Chemical Reactions Analysis

2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOEWAGSGDWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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